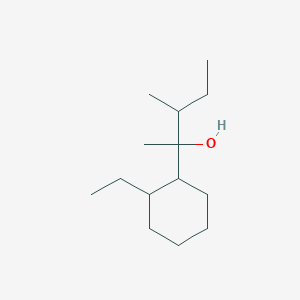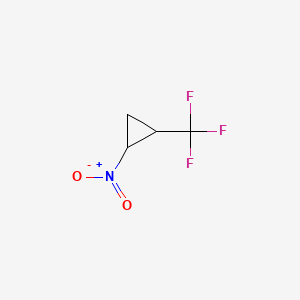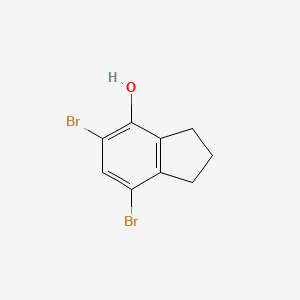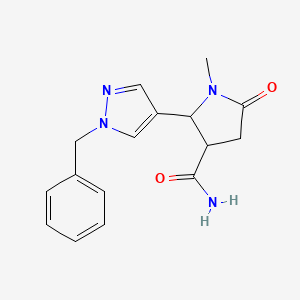
2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol is an organic compound classified as an alcohol due to the presence of a hydroxyl (OH) group. This compound features a cyclohexane ring substituted with an ethyl group and a methylpentanol chain, making it a complex molecule with unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexane derivatives followed by the introduction of the hydroxyl group. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexane, followed by the addition of ethyl and methylpentanol groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursors in the presence of metal catalysts such as palladium or platinum. The process is optimized to ensure high yield and purity, often involving multiple steps of purification and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of complex organic compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also interact with specific molecular targets, modulating pathways involved in cellular signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethylcyclohexanol: Similar structure but lacks the methylpentanol chain.
3-Methylpentanol: Similar chain structure but lacks the cyclohexane ring.
Cyclohexanol: Basic structure without additional substituents.
Uniqueness
2-(2-Ethylcyclohexyl)-3-methylpentan-2-ol is unique due to its combination of a cyclohexane ring with an ethyl group and a methylpentanol chain. This structure imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C14H28O |
|---|---|
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
2-(2-ethylcyclohexyl)-3-methylpentan-2-ol |
InChI |
InChI=1S/C14H28O/c1-5-11(3)14(4,15)13-10-8-7-9-12(13)6-2/h11-13,15H,5-10H2,1-4H3 |
Clé InChI |
DZCZZJICMFSFFI-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCCC1C(C)(C(C)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6''-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15127916.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one](/img/structure/B15127929.png)

![3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15127945.png)
![2-[(1S)-1-azidopropyl]pyridine](/img/structure/B15127951.png)




